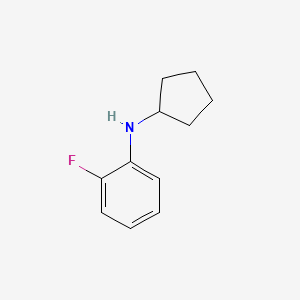

N-cyclopentyl-2-fluoroaniline

Descripción general

Descripción

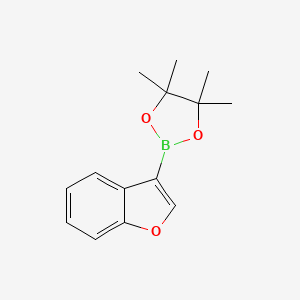

N-cyclopentyl-2-fluoroaniline is a chemical compound with the CAS number 1019482-17-7 . It has a molecular weight of 179.24 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is N-cyclopentyl-2-fluoroaniline . The InChI code for this compound is 1S/C11H14FN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 .Aplicaciones Científicas De Investigación

Fluorescence Imaging and Diagnosis

Fluorinated compounds are significant in the development of fluorescence imaging techniques, which are crucial for in vivo cancer diagnosis. Optical imaging with fluorophores, which could include compounds like N-cyclopentyl-2-fluoroaniline, allows for the real-time detection of cancer using relatively inexpensive and portable equipment. However, the toxicity of such fluorophores is a concern and requires thorough investigation to ensure safe administration to patients (Alford et al., 2009).

Fluorescence-Guided Surgery

The development of specific molecular tracers for fluorescence-guided surgery (FGS) highlights the importance of fluorinated compounds in enhancing surgical accuracy. While the focus has been on indocyanine green (ICG) imaging, the exploration of fluorinated agents, potentially including N-cyclopentyl-2-fluoroaniline, offers opportunities for advancing new indications for FGS. This represents a shift in how molecular information aids resection decisions, with fluorinated compounds playing a key role in the evolution of FGS instruments (DSouza et al., 2016).

Radiative Decay Engineering for Biomedical Applications

Fluorinated compounds are explored for their potential in radiative decay engineering (RDE), a technique that modifies the emission of fluorophores by altering their radiative decay rates. This modification can enhance the photostability and efficiency of fluorophores, making them more effective for use in medical diagnostics and research. RDE applications suggest that compounds like N-cyclopentyl-2-fluoroaniline could be engineered for enhanced fluorescence properties, contributing to advances in fluorescence spectroscopy and diagnostics (Lakowicz, 2001).

Fluorinated Compounds in Drug Delivery Systems

The unique properties of fluorinated compounds, including their stability and bioavailability, make them attractive for drug delivery applications. Cyclodextrins, for instance, have been used to improve the solubility and delivery efficiency of various drugs. By extension, N-cyclopentyl-2-fluoroaniline could be explored for its potential in enhancing the delivery and efficacy of therapeutic agents, contributing to the development of more effective and targeted drug delivery systems (Challa et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

N-cyclopentyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUXCYMFOFEOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)

![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)

![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)

![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)

![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)

![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)

![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)